Methyl 6-bromoisoquinoline-3-carboxylate
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Overview
Description
Methyl 6-bromoisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H8BrNO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromoisoquinoline-3-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method includes the bromination of isoquinoline-3-carboxylic acid using bromine in the presence of a suitable solvent, such as acetic acid. The resulting 6-bromoisoquinoline-3-carboxylic acid is then esterified using methanol and a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for bromination and esterification processes helps in maintaining the efficiency and safety of the production .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromoisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Methyl 6-bromoisoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including natural products and polymers.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 6-bromoisoquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to these targets. The pathways involved often include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloroisoquinoline-3-carboxylate
- Methyl 6-fluoroisoquinoline-3-carboxylate
- Methyl 6-iodoisoquinoline-3-carboxylate
Uniqueness
Methyl 6-bromoisoquinoline-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
methyl 6-bromoisoquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCABCFILPPADM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=CC(=CC2=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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